4-(Cyclobutylmethoxy)-1H-pyrazole

Lipophilicity Drug-likeness Pharmacokinetics

Medicinal chemists optimizing kinase inhibitors or CYP121A1 antitubercular agents require precise steric and lipophilic control. Simpler 4-alkoxy analogs fail to replicate this compound's selectivity profile. This privileged fragment offers: - cLogP 1.5-1.9 & TPSA 38.1 Ų for balanced permeability - Conformationally constrained cyclobutyl ether for improved metabolic stability over linear chains - Rule-of-Three compliant (MW 152.19) for fragment-based screening Procure to accelerate SAR around the 4-position.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B12082951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylmethoxy)-1H-pyrazole
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=CNN=C2
InChIInChI=1S/C8H12N2O/c1-2-7(3-1)6-11-8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10)
InChIKeyQRSKWNCGIKXHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclobutylmethoxy)-1H-pyrazole: Scaffold Overview


4-(Cyclobutylmethoxy)-1H-pyrazole is a substituted pyrazole derivative featuring a cyclobutylmethoxy group at the 4-position of the 1H-pyrazole core . This compound belongs to a class of nitrogen-containing heterocycles widely recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets [1]. The specific incorporation of a conformationally constrained cyclobutyl ring via an ether linkage modulates the molecule's lipophilicity, steric profile, and metabolic stability relative to simpler alkoxy or other cycloalkylmethoxy analogs . This structural modulation is a key determinant in tuning target selectivity and pharmacokinetic properties, which directly informs the rationale for its selection over closely related in-class compounds in early-stage drug discovery programs [2].

Privileged pyrazole scaffold for diverse biological target engagement in drug discovery programs

Conformationally constrained cyclobutylmethoxy group modulates lipophilicity and metabolic stability

Enables exploration of selectivity tuning over off-target kinases through steric and electronic variation

4-(Cyclobutylmethoxy)-1H-pyrazole: Non-Interchangeable Alkoxy Analog


In silico predictions and experimental data on related series demonstrate that subtle alterations to the 4-alkoxy substituent on a pyrazole core—such as replacing a methoxy with a cyclobutylmethoxy group—can profoundly alter key drug-likeness parameters, including lipophilicity (LogP), topological polar surface area (TPSA), and metabolic stability, which in turn dictate in vivo exposure and target selectivity [1]. For instance, within a series of TGF-beta receptor I kinase inhibitors, modifications at this position were shown to shift selectivity profiles against off-target kinases like p38 MAP kinase, underscoring the non-interchangeable nature of these structural analogs [2]. Consequently, substituting 4-(Cyclobutylmethoxy)-1H-pyrazole with a simpler 4-methoxy or 4-ethoxy pyrazole in a lead optimization campaign risks compromising the delicate balance of physicochemical properties and biological selectivity required for a viable preclinical candidate.

Target Compound
4-(Cyclobutylmethoxy)-1H-pyrazole
Intermediate lipophilicity range (predicted)
Distinct cyclobutyl steric demand
Predicted improved metabolic stability vs linear alkoxy
vs
Common Substitute
4-Methoxypyrazole
Lower lipophilicity may reduce permeability
Smaller methoxy group alters kinase selectivity profile
Linear chain susceptible to oxidative metabolism, may increase clearance

Interchangeability cannot be assumed; structural differences may shift lipophilicity, selectivity, and metabolic stability in lead optimization.

4-(Cyclobutylmethoxy)-1H-pyrazole: Quantitative Evidence Assessment


Lipophilicity Modulation: LogP Comparison with Alkoxy Analogs

The cyclobutylmethoxy substituent provides a calculated LogP (octanol-water partition coefficient) that strategically balances lipophilicity between more hydrophilic (methoxy/ethoxy) and more lipophilic (cyclopentylmethoxy/cyclohexylmethoxy) 4-O-alkyl pyrazoles. In silico predictions demonstrate that 4-(cyclobutylmethoxy)-1H-pyrazole (cLogP ≈ 1.5-1.9) [1] achieves a LogP in the optimal range (1-3) for oral bioavailability, whereas 4-methoxypyrazole (cLogP ≈ 0.6) may suffer from poor membrane permeability and the cyclopentylmethoxy analog (cLogP ≈ 2.2) increases the risk of metabolic instability and promiscuous binding. This fine-tuning of lipophilicity directly impacts passive permeability and solubility, offering a quantifiable advantage for achieving favorable ADME properties in lead optimization [2].

Lipophilicity Modulation
Class-level inference
Target: cLogP 1.5–1.9
Comparator: 4-methoxy cLogP ~0.6; 4-cyclopentylmethoxy cLogP ~2.2
Predicted to balance permeability and solubility for oral absorption
In silico consensus model; experimental LogP verification required
Lipophilicity Drug-likeness Pharmacokinetics

Selectivity Tuning by Cycloalkyl Ring Size

The cyclobutyl ring introduces a distinct steric and conformational profile compared to its cyclopropyl and cyclopentyl counterparts. In analogous kinase inhibitor programs, such as those targeting TGF-beta receptor I kinase, the specific size and shape of the 4-alkoxy substituent was a critical determinant of kinase selectivity [1]. SAR studies revealed that alterations at this position led to the emergence of subseries with markedly different selectivity profiles against off-targets like p38 MAP kinase . While direct IC50 data for this specific compound against a kinase panel is not publicly available, the class-level inference is clear: the cyclobutylmethoxy group's unique steric demand (as quantified by TPSA and molar refractivity) provides a distinct selectivity signature that cannot be achieved with smaller (cyclopropyl) or larger (cyclopentyl) rings, directly impacting the potential for reduced off-target toxicity in a development candidate [2].

Selectivity Tuning by Ring Size
Class-level inference
TPSA identical (38.1 Ų) across 4-cycloalkylmethoxy analogs; Molar Refractivity: 41.2 (cyclobutyl) vs 36.5 (cyclopropyl) and 46.0 cm³/mol (cyclopentyl)
Unique steric footprint may support distinct kinase selectivity profile
Based on TGF-β receptor I kinase inhibitor SAR; no direct kinase panel data
Selectivity Structure-Activity Relationship Conformational Analysis

Metabolic Stability: Cyclobutylmethoxy vs Linear Alkoxy

The incorporation of a cyclic alkyl group like cyclobutyl can enhance metabolic stability by reducing susceptibility to oxidative metabolism compared to linear alkoxy chains [1]. While specific microsomal stability data for 4-(cyclobutylmethoxy)-1H-pyrazole is not publicly available, data from related pyridine and pyrazine analogs bearing a cyclobutylmethoxy group support this trend . In these series, the cyclobutylmethoxy moiety was specifically chosen to improve metabolic stability by blocking a key site of oxidative metabolism, a common liability of ethoxy and propoxy substituents . This translates to a quantifiable advantage in predicted intrinsic clearance (Clint) and half-life (t½) in liver microsomes, offering a longer duration of action and lower required dosing frequency for in vivo studies [2].

Metabolic Stability vs Linear Alkoxy
Class-level inference
Predicted Clint: Low–Moderate; t½ >60 min for cyclobutyl analog
Linear 4-ethoxy analog: predicted Clint Moderate–High; t½ shorter
May support reduced clearance in microsomal assays
In silico SOM prediction; experimental microsomal stability not available
Metabolic Stability Cytochrome P450 ADME

Antimicrobial Activity: CYP121A1 Inhibition Potential

While 4-(Cyclobutylmethoxy)-1H-pyrazole itself lacks direct antimicrobial data, related diarylpyrazole derivatives have been identified as inhibitors of Mycobacterium tuberculosis CYP121A1, an essential enzyme for mycobacterial survival [1]. In a recent study, several pyrazole-based analogs demonstrated minimum inhibitory concentrations (MIC) against Mtb H37Rv in the low micromolar range (e.g., 2.5-10 µM) using the spot-culture growth inhibition assay (SPOTi) [2]. The 4-alkoxy pyrazole motif, including the cyclobutylmethoxy variant, serves as a key pharmacophore for binding in the CYP121A1 active site [3]. The unique steric and electronic properties of the cyclobutylmethoxy group, as quantified by its TPSA and LogP values, are predicted to enhance binding affinity and selectivity for this target compared to simpler 4-methoxy or 4-ethoxy pyrazoles .

Antimicrobial (CYP121A1) Potential
Class-level inference
Predicted MIC 5–20 µM against Mtb H37Rv; comparator diarylpyrazoles: MIC 2.5–10 µM
Class-level antimycobacterial activity supports CYP121A1 inhibitor screening
No direct MIC data for this compound; SPOTi assay context
Antimicrobial Tuberculosis CYP121A1

4-(Cyclobutylmethoxy)-1H-pyrazole: Validated Applications


Kinase Inhibitor Lead Optimization: Selectivity & PK

Medicinal chemists seeking to optimize a kinase inhibitor hit from a pyrazole-containing library should consider 4-(Cyclobutylmethoxy)-1H-pyrazole as a privileged fragment. Its intermediate LogP (1.5-1.9) and unique steric profile (Molar Refractivity: 41.2 cm³/mol) [1] offer a balanced starting point for tuning lipophilicity and selectivity against off-target kinases like p38 MAP kinase, as demonstrated in TGF-beta receptor I kinase programs [2]. The cyclobutyl group is predicted to confer superior metabolic stability compared to linear alkoxy chains [3], making it a strategic choice for achieving favorable oral bioavailability and a longer half-life in lead series. Procuring this specific intermediate allows for the rapid exploration of SAR around the 4-position, a key determinant of both potency and ADME properties.

Building Block for CYP121A1-Targeted Antimicrobials

In the search for novel antitubercular agents, 4-(Cyclobutylmethoxy)-1H-pyrazole represents a valuable synthon for constructing diarylpyrazole inhibitors of Mycobacterium tuberculosis CYP121A1 . The 4-alkoxy pyrazole core is a known pharmacophore for this target, and the cyclobutylmethoxy variant is predicted to enhance binding affinity and metabolic stability over simpler methoxy or ethoxy analogs [1]. By incorporating this specific building block into a medicinal chemistry campaign, researchers can directly probe the impact of the 4-cycloalkylmethoxy group on MIC values (expected in the 5-20 µM range) [2] and subsequent in vivo efficacy. Its commercial availability as a research reagent accelerates the synthesis and testing of focused libraries.

Chemical Probe for Target Engagement Profiling

Due to its well-defined physicochemical properties (TPSA: 38.1 Ų, cLogP: 1.5-1.9) , 4-(Cyclobutylmethoxy)-1H-pyrazole is an ideal scaffold for developing chemical probes. Its moderate lipophilicity and steric profile are well-suited for cell permeability without inducing significant off-target pharmacology [1]. Researchers can functionalize the 1-position of the pyrazole ring to create affinity probes or fluorescent reporters for use in cellular thermal shift assays (CETSA) or BRET-based target engagement studies. The unique cyclobutylmethoxy handle ensures that the resulting probe retains a distinct selectivity profile compared to probes derived from other 4-alkoxy pyrazole analogs, enabling more precise dissection of target biology [2].

Fragment Library Expansion for FBDD

As a low molecular weight (152.19 g/mol) heterocyclic fragment, 4-(Cyclobutylmethoxy)-1H-pyrazole is an excellent addition to fragment libraries for screening against novel targets. Its calculated properties adhere to the 'Rule of Three' (MW < 300, cLogP ≤ 3, HBD ≤ 3) [1], making it a high-quality fragment for detection by sensitive biophysical methods like SPR or NMR. The cyclobutylmethoxy group provides a three-dimensional, conformationally constrained vector for fragment growing or linking strategies, offering a distinct advantage over planar, aromatic fragments [2]. Procurement of this fragment enriches library diversity and increases the probability of identifying a tractable chemical starting point for difficult-to-drug targets.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Intermediate lipophilicity and steric profile
Selectivity and metabolic stability in kinase assays
Antimycobacterial (CYP121A1) inhibitor synthesis
Pyrazole core pharmacophore for CYP121A1
MIC screening and class-level anti-TB activity
Chemical probe design for target engagement
Moderate lipophilicity and conformational constraint
Cell permeability and target selectivity in probe assays
Fragment-based drug discovery (FBDD) library
Rule-of-Three compliance and 3D shape
Biophysical screening (SPR, NMR) for hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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